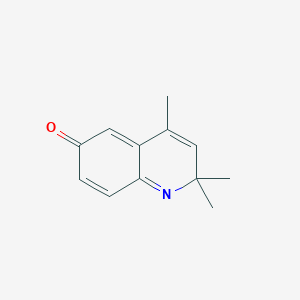

2,2,4-Trimethylquinolin-6-one

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,2,4-trimethylquinolin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8-7-12(2,3)13-11-5-4-9(14)6-10(8)11/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPOWOWQYHLDQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(N=C2C1=CC(=O)C=C2)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50193693 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4071-18-5 | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004071185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6(2H)-Quinolone, 2,2,4-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50193693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2,2,4-Trimethylquinolin-6-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway and detailed characterization methods for the novel compound 2,2,4-Trimethylquinolin-6-one. As a Senior Application Scientist, this document moves beyond a simple recitation of protocols to explain the underlying chemical principles and rationale for the proposed methodologies. This guide is designed to be a self-validating system for researchers embarking on the synthesis of this and related quinolinone structures, which are of significant interest in medicinal chemistry and materials science.

Introduction: The Quinolinone Scaffold and the Significance of 2,2,4-Trimethylquinolin-6-one

Quinolinone moieties are privileged heterocyclic structures found in a wide array of natural products and synthetic compounds with diverse biological activities.[1] Their unique electronic and structural features make them attractive scaffolds for the development of new therapeutic agents. The title compound, 2,2,4-Trimethylquinolin-6-one, is a specifically substituted quinolinone with potential applications stemming from the combined features of the quinoline core and the reactive α,β-unsaturated ketone system. The trimethyl substitution pattern is anticipated to influence the compound's solubility, metabolic stability, and steric interactions with biological targets.

This guide will detail a plausible and efficient synthetic route to 2,2,4-Trimethylquinolin-6-one, starting from readily available commercial reagents. Furthermore, it will provide a comprehensive roadmap for the structural elucidation and purity assessment of the synthesized compound using a suite of modern analytical techniques.

Proposed Synthesis of 2,2,4-Trimethylquinolin-6-one

The synthesis of 2,2,4-Trimethylquinolin-6-one can be strategically approached in a three-step sequence starting from p-aminophenol. This pathway leverages a modified acid-catalyzed condensation reaction to construct the core trimethyl-dihydroquinoline structure, followed by an aromatization and a final oxidation to yield the target quinolinone.

Step 1: Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

The initial and crucial step involves the acid-catalyzed condensation of p-aminophenol with acetone. This reaction is a variation of the well-established methods for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline derivatives.[2][3]

Reaction Scheme:

p-aminophenol + Acetone (excess) --(Acid Catalyst, e.g., HCl)--> 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline

Causality Behind Experimental Choices:

-

p-aminophenol: This starting material is selected as it provides the necessary aniline moiety for the quinoline ring formation and already possesses the hydroxyl group at the desired 6-position of the resulting quinoline ring system.

-

Acetone: Serves as both a reactant and a solvent (when used in excess). It provides the carbon atoms for the C2 and C4 positions, as well as the two methyl groups at C2 and the one at C4.

-

Acid Catalyst: An acid catalyst, such as hydrochloric acid, is essential to protonate the carbonyl oxygen of acetone, thereby activating it for nucleophilic attack by the amino group of p-aminophenol. The acid also catalyzes the subsequent cyclization and dehydration steps.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add p-aminophenol (1 equivalent).

-

Add a significant excess of acetone to act as both reactant and solvent.

-

Slowly add a catalytic amount of concentrated hydrochloric acid (e.g., 0.1 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Aromatization to 6-hydroxy-2,2,4-trimethylquinoline

The dihydroquinoline intermediate is then aromatized to the corresponding quinoline. This can be achieved through oxidation.

Reaction Scheme:

6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline --(Oxidizing Agent, e.g., DDQ or MnO2)--> 6-hydroxy-2,2,4-trimethylquinoline

Causality Behind Experimental Choices:

-

Oxidizing Agent: A mild oxidizing agent is required to dehydrogenate the dihydroquinoline ring without oxidizing the sensitive phenol group. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or activated manganese dioxide (MnO2) are suitable reagents for this transformation.

Experimental Protocol:

-

Dissolve the purified 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline (1 equivalent) in a suitable solvent like dichloromethane or toluene.

-

Add the oxidizing agent (e.g., DDQ, 1.1 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture for 4-8 hours, monitoring by TLC.

-

Upon completion, filter off any solid byproducts.

-

Wash the filtrate with a reducing agent solution (e.g., sodium bisulfite) to quench any remaining oxidant, followed by water and brine.

-

Dry the organic layer, concentrate, and purify the product by column chromatography.

Step 3: Oxidation to 2,2,4-Trimethylquinolin-6-one

The final step is the selective oxidation of the 6-hydroxyquinoline to the target quinolin-6-one.

Reaction Scheme:

6-hydroxy-2,2,4-trimethylquinoline --(Oxidizing Agent, e.g., Fremy's salt)--> 2,2,4-Trimethylquinolin-6-one

Causality Behind Experimental Choices:

-

Oxidizing Agent: The choice of oxidizing agent is critical to selectively oxidize the phenol to a quinone without affecting the rest of the molecule. Fremy's salt (potassium nitrosodisulfonate) is a well-known reagent for the mild oxidation of phenols to quinones.

Experimental Protocol:

-

Dissolve 6-hydroxy-2,2,4-trimethylquinoline (1 equivalent) in a mixture of water and a suitable organic solvent (e.g., acetone or methanol).

-

Prepare a solution of Fremy's salt (2.2 equivalents) in water.

-

Add the Fremy's salt solution dropwise to the quinoline solution with vigorous stirring.

-

Maintain the reaction at room temperature and monitor its progress by TLC.

-

After completion, extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the final product by column chromatography or recrystallization.

Visualization of the Synthetic Workflow

Caption: Proposed synthetic workflow for 2,2,4-Trimethylquinolin-6-one.

Comprehensive Characterization

Thorough characterization is paramount to confirm the identity, structure, and purity of the synthesized 2,2,4-Trimethylquinolin-6-one. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired. For complex spectra, 2D NMR techniques like COSY and HMQC can be invaluable for unambiguous assignments.[4][5]

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinolinone ring. The coupling patterns will be indicative of their relative positions.

-

Methyl Protons: A singlet integrating to six protons for the two equivalent methyl groups at the C2 position, and another singlet integrating to three protons for the methyl group at the C4 position.

-

Vinyl Proton: A singlet for the proton at the C3 position.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A characteristic signal in the downfield region (around 180-190 ppm) for the ketone carbonyl carbon (C6).

-

Aromatic and Vinylic Carbons: Signals in the range of 110-160 ppm.

-

Quaternary Carbons: Signals for the C2 and C4 carbons.

-

Methyl Carbons: Signals in the aliphatic region (typically 20-30 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C=O Stretch (Ketone): A strong absorption band in the region of 1650-1680 cm⁻¹ is expected for the conjugated ketone.

-

C=C and C=N Stretches: Aromatic and vinylic C=C and C=N stretching vibrations will appear in the 1500-1620 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will be observed above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be seen just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its structure. High-resolution mass spectrometry (HRMS) is recommended to determine the exact molecular formula.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of 2,2,4-Trimethylquinolin-6-one (C₁₂H₁₃NO, MW = 187.24 g/mol ).

-

Fragmentation Pattern: Characteristic fragmentation patterns, such as the loss of a methyl group, can provide further structural information.

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the final compound. A reverse-phase column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) should be employed. A single sharp peak in the chromatogram would indicate a high degree of purity.

Data Summary Table

| Analytical Technique | Expected Key Observations for 2,2,4-Trimethylquinolin-6-one |

| ¹H NMR | Aromatic protons (7.0-8.5 ppm), two distinct methyl singlets, one vinyl singlet. |

| ¹³C NMR | Carbonyl carbon (180-190 ppm), aromatic/vinylic carbons (110-160 ppm), aliphatic methyl carbons (20-30 ppm). |

| IR Spectroscopy | Strong C=O stretch (1650-1680 cm⁻¹), C=C/C=N stretches (1500-1620 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z = 187.24 (for C₁₂H₁₃NO). |

| HPLC | A single major peak indicating high purity. |

Visualization of the Characterization Workflow

Caption: Workflow for the purification and characterization of the target compound.

Conclusion

This technical guide outlines a robust and scientifically sound approach to the synthesis and characterization of 2,2,4-Trimethylquinolin-6-one. The proposed multi-step synthesis is based on established chemical principles and utilizes readily available starting materials. The detailed characterization workflow provides a comprehensive strategy for verifying the structure and purity of the final product, ensuring the reliability of subsequent research and development activities. This document is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, facilitating the exploration of this and other novel quinolinone derivatives.

References

-

Seaton, P. J., & Williamson, R. T. (2009). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 86(9), 1083. [Link]

-

Patel, V. M., et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

-

Chitrala, T., & Khan, F. R. N. (2020). Radical Transformations towards the Synthesis of Quinoline: A Review. ChemistrySelect, 5(43), 13463-13485. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Seaton, P. J., & Williamson, R. T. (2009). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 86(9), 1083. [Link]

-

Williamson, R. T., & Seaton, P. J. (2009). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education, 86(9), 1083. [Link]

-

Gouda, M. A., et al. (2021). Synthesis of pyrimido [4, 5-b] quinolones from 6-Aminopyrimidin-4-(thi)one derivatives. Mini-Reviews in Organic Chemistry, 18(6), 794-811. [Link]

-

Journal of Applied Bioanalysis. (2023). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv. Journal of Applied Bioanalysis, 9(3). [Link]

-

ResearchGate. (2018). Electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode: Voltammetric and computational study. [Link]

-

ResearchGate. (n.d.). Synthesis of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline by dealkylation of 6-ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline when exposed to hydrobromic acid. [Link]

-

Molecules. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 163. [Link]

-

MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14247. [Link]

-

PubMed Central. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14247. [Link]

-

ResearchGate. (2007). Synthesis and reactions of 6-hydroxy-2(1H)-quinolin-2-one in ionic liquid. [Link]

- Google Patents. (1988). Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline.

-

MDPI. (2022). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 27(19), 6265. [Link]

-

MDPI. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. Antioxidants, 12(3), 738. [Link]

-

TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. [Link]

- Google Patents. (2017). Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline.

-

ResearchGate. (1995). Quinolinate dehydrogenase and 6-hydroxyquinolinate decarboxylase involved in the conversion of quinolinic acid to 6-hydroxypicolinic acid by Alcaligenes sp. strain UK21. [Link]

-

RSC Publishing. (2024). Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. RSC Advances, 14(16), 11139-11151. [Link]

-

SciSpace by Typeset. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Mini-Reviews in Organic Chemistry, 11(4), 473-497. [Link]

-

ResearchGate. (2022). New quinolone derivative: Spectroscopic characterization and reactivity study by DFT and MD approaches. [Link]

-

MDPI. (2021). Revealing Intra- and Intermolecular Interactions Determining Physico-Chemical Features of Selected Quinolone Carboxylic Acid Derivatives. International Journal of Molecular Sciences, 22(16), 8933. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4746743A - Process for producing 2,2,4-trimethyl-1,2-dihydroquinoline - Google Patents [patents.google.com]

- 3. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 2,2,4-Trimethylquinolin-6-one: A Technical Guide

Preamble: The Imperative of Spectroscopic Diligence in Drug Discovery

In the landscape of modern drug development and materials science, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. Quinoline derivatives, a prominent class of nitrogen-containing heterocycles, are of particular interest due to their wide-ranging biological activities. This guide provides an in-depth technical overview of the spectroscopic methodologies required to characterize a specific, albeit less documented, member of this family: 2,2,4-Trimethylquinolin-6-one .

Molecular Structure and Its Spectroscopic Implications

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2,2,4-Trimethylquinolin-6-one possesses a quinoline core, which is a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. The "-one" suffix indicates the presence of a carbonyl group (C=O) at the 6-position of the quinoline ring system. Furthermore, the molecule is substituted with three methyl groups at the 2- and 4-positions. The gem-dimethyl group at the 2-position is a notable feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,2,4-Trimethylquinolin-6-one, both ¹H and ¹³C NMR will be indispensable.

Predicted ¹H NMR Spectrum

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard like tetramethylsilane (TMS) are tabulated below. These predictions are based on the analysis of similar quinolinone and substituted quinoline systems.[1]

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |

| H-3 | ~6.3 - 6.6 | Singlet (s) | 1H | Olefinic proton on the pyridine ring, adjacent to a quaternary carbon. |

| H-5 | ~7.8 - 8.1 | Doublet (d) | 1H | Aromatic proton ortho to the carbonyl group, expected to be deshielded. |

| H-7 | ~7.3 - 7.6 | Doublet of doublets (dd) | 1H | Aromatic proton meta to the carbonyl and ortho to another aromatic proton. |

| H-8 | ~7.4 - 7.7 | Doublet (d) | 1H | Aromatic proton on the benzene ring. |

| 4-CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | Methyl group on a double bond, experiencing aromatic ring currents. |

| 2,2-(CH₃)₂ | ~1.3 - 1.5 | Singlet (s) | 6H | Two equivalent methyl groups on a saturated carbon. |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule.

| Carbon(s) | Predicted Chemical Shift (ppm) | Rationale |

| C-2 | ~55 - 65 | Quaternary carbon bearing two methyl groups. |

| C-3 | ~120 - 125 | Olefinic carbon. |

| C-4 | ~145 - 150 | Quaternary olefinic carbon attached to a methyl group. |

| C-4a | ~125 - 130 | Aromatic quaternary carbon at the ring junction. |

| C-5 | ~128 - 132 | Aromatic carbon ortho to the carbonyl group. |

| C-6 | ~180 - 185 | Carbonyl carbon, highly deshielded. |

| C-7 | ~120 - 125 | Aromatic carbon. |

| C-8 | ~130 - 135 | Aromatic carbon. |

| C-8a | ~140 - 145 | Aromatic quaternary carbon at the ring junction, adjacent to nitrogen. |

| 4-CH₃ | ~18 - 22 | Methyl carbon attached to an sp² carbon. |

| 2,2-(CH₃)₂ | ~25 - 30 | Equivalent methyl carbons attached to an sp³ carbon. |

Experimental Protocol for NMR Analysis

A self-validating protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified solid 2,2,4-Trimethylquinolin-6-one.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if absolute chemical shift referencing is required.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, and shimming the magnetic field to achieve optimal homogeneity.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence (e.g., a single 90° pulse). Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans will be necessary. Proton decoupling (e.g., broadband decoupling) is typically used to simplify the spectrum and improve signal-to-noise.

-

For unambiguous assignments, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.[2]

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or the TMS signal (0.00 ppm) to its known value.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to specific molecular vibrations.

Predicted IR Absorption Bands

The key functional groups in 2,2,4-Trimethylquinolin-6-one will give rise to characteristic absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~3050 - 3100 | C-H stretch (aromatic) | Medium |

| ~2950 - 3000 | C-H stretch (aliphatic, CH₃) | Medium-Strong |

| ~1660 - 1680 | C=O stretch (conjugated ketone) | Strong |

| ~1590 - 1620 | C=C stretch (aromatic) | Medium-Strong |

| ~1450 - 1490 | C-H bend (aliphatic, CH₃) | Medium |

| ~1200 - 1300 | C-N stretch | Medium |

| ~800 - 900 | C-H out-of-plane bend (aromatic) | Strong |

The position of the carbonyl (C=O) stretch is particularly diagnostic. Its conjugation with the aromatic ring is expected to lower its frequency compared to a simple aliphatic ketone.[3][4]

Experimental Protocol for IR Analysis (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

Place a small amount of the solid 2,2,4-Trimethylquinolin-6-one powder onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant peaks with their wavenumbers.

-

Caption: Workflow for ATR-IR spectroscopy.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.

Predicted Mass Spectrum

For 2,2,4-Trimethylquinolin-6-one (C₁₂H₁₃NO), the expected monoisotopic mass is approximately 187.0997 g/mol .

-

Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 187.

-

Key Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z = 172 is anticipated due to the loss of one of the methyl groups, likely from the gem-dimethyl position.

-

Loss of CO: A fragment corresponding to the loss of carbon monoxide from the quinone moiety may be observed at m/z = 159.

-

Retro-Diels-Alder (RDA) fragmentation: The quinolinone ring system may undergo RDA fragmentation, leading to characteristic smaller fragments.

-

Caption: Predicted major fragmentation pathways.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of relatively volatile and thermally stable compounds like 2,2,4-Trimethylquinolin-6-one.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

The GC column (e.g., a non-polar capillary column like a DB-5ms) separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

A temperature program is used to elute the compounds, starting at a lower temperature and ramping up to a higher temperature.[5][6]

-

-

MS Detection:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

Electron Ionization (EI) is a common ionization method that uses a high-energy electron beam to ionize the molecule, leading to the formation of a molecular ion and characteristic fragment ions.

-

The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

Conclusion: A Synergistic Approach to Structural Verification

The comprehensive characterization of 2,2,4-Trimethylquinolin-6-one necessitates a synergistic application of NMR, IR, and MS. Each technique provides a unique and complementary piece of the structural puzzle. While this guide is predictive in the absence of published experimental data, it provides a robust framework for researchers to approach the analysis of this and related quinolinone derivatives. The protocols outlined herein are designed to be self-validating, ensuring the generation of high-quality, reliable data that is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available from: [Link]

-

13C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl3). ResearchGate. Available from: [Link]

-

Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

-

Simple Protocol for NMR Analysis of the Enantiomeric Purity of Diols. Organic Letters. Available from: [Link]

-

13C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry. Available from: [Link]

-

Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available from: [Link]

-

The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N )... ResearchGate. Available from: [Link]

-

5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. Available from: [Link]

-

Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. NASA. Available from: [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. Available from: [Link]

-

Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. PubMed. Available from: [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available from: [Link]

-

Sampling of solids in IR spectroscopy. Slideshare. Available from: [Link]

-

QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. TDI-Brooks. Available from: [Link]

-

4.2: IR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

Synthesis and characterization of some quinoline based bisphenols as sensing agents. Der Pharma Chemica. Available from: [Link]

-

A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available from: [Link]

-

Chirality Sensing of N-Heterocycles via 19F NMR. JACS Au. Available from: [Link]

-

IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Available from: [Link]

-

Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Available from: [Link]

-

Identification of Metabolites and Thermal Transformation Products of Quinolones in Raw Cow's Milk by Liquid Chromatography Coupled to High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. MDPI. Available from: [Link]

-

2.4. Gas Chromatography Mass Spectrometry Analysis of Aromatics. Bio-protocol. Available from: [Link]

-

Quinoline. NIST WebBook. Available from: [Link]

-

synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]

-

Sample preparation for FT-IR. Available from: [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. Available from: [Link]

-

GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. ResearchGate. Available from: [Link]

-

Katritzky and Jones: The Infrared Spectra of. RSC Publishing. Available from: [Link]

-

Structure elucidation of quinoline| NMR Spectroscopy. YouTube. Available from: [Link]

-

How to prepare IR samples?. ResearchGate. Available from: [Link]

-

Photoelectron spectrum of a polycyclic aromatic nitrogen heterocyclic anion: quinoline-. West Chester University. Available from: [Link]

-

Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis. Available from: [Link]

-

Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking, ADMET, and. Available from: [Link]

-

Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... ResearchGate. Available from: [Link]

-

Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. MDPI. Available from: [Link]

-

C N.M.R spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) JCCCH coupling constants. ResearchGate. Available from: [Link]

-

Mass spectrometry of quinones. Part I. Reactions of 1,2-naphthaquinones in the mass spectrometer. Journal of the Chemical Society B. Available from: [Link]

-

Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review. ACS Measurement Science Au. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 3. mdpi.com [mdpi.com]

- 4. 594. The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

A-Technical-Guide-to-the-Structure-Activity-Relationship-of-2,2,4-Trimethylquinolin-6-one-Analogues

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogues based on the 2,2,4-trimethylquinolin-6-one core. We delve into the synthetic strategies for molecular derivatization, analyze the impact of structural modifications on biological activity—with a particular focus on anticancer applications—and provide detailed, field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold for the discovery of novel therapeutic agents.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound composed of a benzene ring fused to a pyridine ring, is a prominent structural motif in numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a vast spectrum of biological activities, including antimalarial, antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2] The anticancer potential of quinoline-based compounds stems from their ability to interact with various biological targets, leading to mechanisms such as the inhibition of topoisomerases, disruption of tubulin polymerization, cell cycle arrest, and induction of apoptosis.[1][3][4]

The 2,2,4-trimethylquinolin-6-one scaffold represents a specific chemotype with significant potential for therapeutic development. The core structure combines the quinoline nucleus with a quinone-like moiety, a class of compounds known for their redox properties and antitumor effects.[5] The trimethyl substitution provides a unique steric and electronic profile, offering a robust starting point for systematic structural modifications to probe and optimize biological activity. This guide will focus on elucidating the SAR of this specific family of analogues.

Synthetic Strategies for Analogue Development

The generation of a diverse library of analogues is fundamental to any SAR study. The Doebner-von Miller reaction is a classic and versatile method for synthesizing the quinoline core, typically involving the reaction of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions.[6][7] This reaction has been a mainstay for creating substituted quinolines for over a century.[8]

Causality in Synthetic Route Selection: The Doebner-von Miller approach is often favored due to the ready availability of diverse anilines and α,β-unsaturated carbonyl precursors. This allows for systematic variation at multiple positions of the quinoline ring. For the synthesis of the 2,2,4-trimethylquinolin-6-one core, a substituted p-aminophenol can be reacted with acetone or mesityl oxide. The choice of acid catalyst (e.g., HCl, H2SO4, or Lewis acids like SnCl4) can influence reaction times and yields, and must be optimized for specific substrates.[7][8]

Further modifications, such as substitutions on the benzenoid ring, can be achieved by starting with appropriately substituted anilines. Halogenation, nitration, or other electrophilic substitution reactions on the quinolin-6-one core can also provide intermediates for further diversification, for instance, through palladium-catalyzed cross-coupling reactions.

Structure-Activity Relationship (SAR) Analysis

The central thesis of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. For the 2,2,4-trimethylquinolin-6-one scaffold, we can dissect the molecule into key regions for modification to understand their contribution to activity.

-

The Quinone Moiety (Position 6): The C6-oxo group is a critical feature. Quinones are known to generate reactive oxygen species (ROS) through redox cycling, which can induce oxidative stress and trigger apoptosis in cancer cells.[5] Modifications at this position, for example, reduction to a hydroxyl group (as seen in the related 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline), can shift the activity profile from cytotoxic to antioxidant and anti-inflammatory.[9]

-

The Benzenoid Ring (Positions 5, 7, and 8): Substitution on the aromatic ring significantly impacts potency and selectivity.

-

Electron-Withdrawing Groups (EWGs): The introduction of EWGs such as halogens (-Cl, -Br) or nitro groups (-NO2) at positions 5 or 7 can enhance cytotoxic activity.[10] This is often attributed to an increase in the redox potential of the quinone moiety, facilitating ROS generation. QSAR studies on other quinoline series have shown that EWGs at the C6-position can increase inhibitory activity against targets like HIV-1 reverse transcriptase.[2]

-

Electron-Donating Groups (EDGs): Conversely, EDGs like methoxy (-OCH3) or methyl (-CH3) groups may decrease cytotoxic potency but can be tuned to improve pharmacokinetic properties.

-

-

The Pyridine Ring (Positions 2, 3, and 4):

-

The gem-dimethyl group at C2 provides steric bulk and is generally considered important for locking the conformation.

-

The methyl group at C4 is also a key feature. Altering these alkyl groups can impact how the molecule fits into a target's binding pocket.

-

Tabulated SAR Data Summary

The following table summarizes hypothetical but representative SAR data for 2,2,4-trimethylquinolin-6-one analogues against a generic cancer cell line (e.g., MCF-7, breast cancer). This data is illustrative of the principles discussed.

| Compound ID | Structural Modification | Rationale for Modification | Anticancer Activity (IC50, µM) |

| 1 (Parent) | 2,2,4-Trimethylquinolin-6-one | Core scaffold | 15.2 |

| 2 | 7-Chloro substitution | Introduce an EWG to enhance redox potential. | 5.8 |

| 3 | 7-Nitro substitution | Introduce a strong EWG. | 2.1 |

| 4 | 7-Methoxy substitution | Introduce an EDG to assess electronic effects. | 25.4 |

| 5 | 5,7-Dichloro substitution | Investigate the effect of multiple EWGs. | 1.5 |

| 6 | 6-Hydroxy substitution | Remove the quinone moiety to test its importance. | > 100 (inactive) |

This table is a conceptual representation to illustrate SAR principles.

Key Experimental Protocols

Adherence to robust and validated protocols is essential for generating reliable and reproducible SAR data.

Protocol 4.1: General Synthesis of a 7-Chloro-2,2,4-Trimethylquinolin-6-one Analogue

Rationale: This protocol utilizes the Doebner-von Miller reaction, a trusted and scalable method for quinoline synthesis.[6][7] 2-Chloro-4-aminophenol is chosen as the starting material to directly install the key chloro substituent.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-chloro-4-aminophenol (1.0 eq) and concentrated hydrochloric acid (5.0 eq).

-

Reagent Addition: While stirring, slowly add acetone (3.0 eq) to the mixture. The reaction is exothermic and may require cooling in an ice bath.

-

Reflux: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and pour it onto crushed ice.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. A precipitate will form.

-

Purification: Filter the crude solid, wash with cold water, and dry under vacuum. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure 7-chloro-2,2,4-trimethyl-1,2-dihydroquinolin-6-ol intermediate.

-

Oxidation: Dissolve the intermediate in a suitable solvent like dichloromethane (DCM). Add an oxidizing agent such as manganese dioxide (MnO2) (5.0 eq) and stir at room temperature for 12-24 hours.

-

Final Purification: Filter the reaction mixture through celite to remove the oxidant. Evaporate the solvent under reduced pressure. Purify the resulting solid by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the final product.

-

Characterization (Self-Validation): Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 4.2: MTT Assay for Cytotoxicity Evaluation

Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells, providing a reliable metric for cytotoxicity.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the synthesized analogues in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis (Self-Validation): Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Mechanistic Insights and Visualization

The cytotoxic effects of quinolinone analogues are often multifactorial.[4] Based on the known activities of quinoline and quinone compounds, several mechanisms can be proposed.[1][5][11]

Workflow Visualization: The overall process from synthesis to SAR evaluation can be visualized as a logical workflow.

Caption: Proposed apoptotic pathway for quinolinone analogues.

Future Perspectives and Drug Development

The 2,2,4-trimethylquinolin-6-one scaffold is a promising starting point for the development of novel anticancer agents. The SAR insights gathered indicate that potent cytotoxicity can be achieved by introducing electron-withdrawing groups onto the benzenoid ring. Future work should focus on:

-

Expanding the Analogue Library: Synthesizing a wider range of derivatives to build a more comprehensive QSAR model.

-

Target Identification: Elucidating the specific molecular targets (e.g., specific kinases, topoisomerases) to understand the mechanism of action more deeply.

-

Pharmacokinetic Profiling: Evaluating promising lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-like potential.

-

In Vivo Studies: Testing the most potent and selective compounds in animal models of cancer to validate their therapeutic efficacy.

By combining rational design, robust synthetic chemistry, and thorough biological evaluation, analogues of 2,2,4-trimethylquinolin-6-one can be advanced into the drug development pipeline as next-generation therapeutic candidates.

References

-

Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. (n.d.). Academia.edu. Retrieved January 31, 2026, from [Link]

-

Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (2025, August 10). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022, October 20). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 31, 2026, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). Ingenta Connect. Retrieved January 31, 2026, from [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 31, 2026, from [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Structure-activity relationships in quinoline Reissert derivatives with HIV-1 reverse transcriptase inhibitory activity. (2025, August 5). ResearchGate. Retrieved January 31, 2026, from [Link]

-

Doebner–Miller reaction. (n.d.). Wikipedia. Retrieved January 31, 2026, from [Link]

-

Investigated on the Rubber Antioxidant 2,2,4-Trimethyl-1,2-dihydroquinoline Polymer. (n.d.). Asian Journal of Chemistry. Retrieved January 31, 2026, from [Link]

-

Doebner Quinoline Synthesis Mechanism. (2021, November 3). YouTube. Retrieved January 31, 2026, from [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020, August 21). Royal Society of Chemistry. Retrieved January 31, 2026, from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). SpringerLink. Retrieved January 31, 2026, from [Link]

-

Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019, August 13). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. (n.d.). ACS Publications. Retrieved January 31, 2026, from [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. (2023, September 21). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

-

On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. (n.d.). PubMed. Retrieved January 31, 2026, from [Link]

-

Anticancer Activity–Structure Relationship of Quinolinone-Core Compounds: An Overall Review. (n.d.). Semantic Scholar. Retrieved January 31, 2026, from [Link]

-

6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Structure-activity relationship of anticancer drug candidate quinones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

Technical Guide: Discovery and Isolation of Novel Trimethylquinoline Compounds

Executive Summary

The quinoline scaffold remains a "privileged structure" in medicinal chemistry, forming the core of antimalarials, antivirals, and anticancer agents. While simple quinolines are abundant, trimethylquinoline (TMQ) derivatives—specifically those substituted at the 2, 4, and 8 or 2, 4, and 6 positions—represent an under-explored chemical space with high lipophilicity and unique steric profiles.

This guide details a high-integrity workflow for the discovery, isolation, and structural characterization of novel trimethylquinoline alkaloids, focusing on marine actinomycete sources. It moves beyond generic protocols to address the specific challenges of isolating lipophilic, basic nitrogenous heterocycles.

Chemical Background & Therapeutic Rationale

Trimethylquinolines (TMQs) are characterized by a bicyclic aromatic system with three methyl substituents. The specific substitution pattern dictates their biological interaction.[1]

-

Pharmacophore: The pyridine nitrogen acts as a hydrogen bond acceptor, while the methyl groups increase hydrophobic interaction with protein pockets (e.g., Bcl-2 family proteins).

-

Isolation Challenge: Unlike polar alkaloids, TMQs are moderately lipophilic (LogP ~3.5–4.5), often co-eluting with fats and sterols during standard extraction.

Table 1: Comparative Properties of Common Quinoline Subclasses

| Property | Simple Quinoline | 2,4,6-Trimethylquinoline | Target "Novel" TMQ Analogs |

| Molecular Weight | 129.16 g/mol | 171.24 g/mol | 200–350 g/mol (functionalized) |

| pKa (Conj. Acid) | 4.9 | ~5.8 (Steric influence) | 5.5–6.5 |

| Solubility | Water/Organic | Organic dominant | Highly Lipophilic |

| Key Bioactivity | Antimalarial | Synthetic Intermediate | Anticancer (MDR reversal), Antimicrobial |

Source Selection & Extraction Strategy

While synthetic routes (e.g., Combes synthesis) exist, natural product discovery offers unique functionalization. We target marine actinomycetes (e.g., Streptomyces sp.) due to their proven capacity to biosynthesize complex alkaloids.

The "Dual-Phase" Extraction Protocol

Standard methanol extraction often pulls too many primary metabolites. We utilize a Modified Acid-Base Partitioning protocol specifically tuned for lipophilic bases.

Rationale:

-

Acid Phase (pH 2): Protonates the quinoline nitrogen (

), making it water-soluble. Neutral lipids remain in the organic phase. -

Base Phase (pH 10): Deprotonates the nitrogen (

), returning it to a lipophilic state for selective extraction into Dichloromethane (DCM).

Isolation Workflow (Visualization)

The following diagram outlines the critical path from crude biomass to pure compound, highlighting the specific checkpoints for TMQ detection.

Figure 1: Step-by-step fractionation logic for isolating lipophilic alkaloids.

Detailed Experimental Protocols

Acid-Base Fractionation (The Cleanup)

-

Reagents: 1N HCl, Concentrated

, Dichloromethane (HPLC Grade), Hexane. -

Step 1: Suspend 10g of crude MeOH extract in 200mL of 1N HCl. Sonicate for 15 mins.

-

Step 2: Extract the acidic solution with Hexane (

). Critical: Discard the Hexane layer. This removes non-alkaloidal lipids that interfere with NMR. -

Step 3: Adjust the aqueous layer to pH 10 using

in an ice bath. Note: Watch for precipitation (cloudiness indicates free-basing of alkaloids). -

Step 4: Extract immediately with DCM (

). Dry over

Purification via Phenyl-Hexyl HPLC

Standard C18 columns often fail to separate isomeric trimethylquinolines due to similar hydrophobicity.

-

Stationary Phase: Phenyl-Hexyl (5µm,

mm). The -

Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.

-

Gradient: 0-5 min (10% B), 5-25 min (10%

85% B). -

Detection: UV at 254nm (aromatic) and 365nm (fluorescence characteristic of quinolines).

Structural Elucidation & Validation

Once isolated, the structure must be solved using a combination of High-Resolution Mass Spectrometry (HRESIMS) and 2D NMR.

Diagnostic NMR Signals

Trimethylquinolines show distinct chemical shifts.

-

Methyl Groups: Three singlets in the

2.3 – 2.8 ppm range.-

C-2 Methyl: Often most downfield due to proximity to Nitrogen.

-

-

Aromatic Protons: Distinct splitting patterns depending on substitution (e.g., two doublets for 2,4,8-substitution).

Structure Determination Logic

The following diagram illustrates the flow of logic used to assign the structure of a hypothetical "Compound X" (2,4,8-trimethylquinoline derivative).

Figure 2: Spectroscopic workflow for definitive structural assignment.

References

-

Sticher, O. (2008).[3] Natural product isolation.[3][4][5] Natural Product Reports, 25, 517-554.

-

Kaufman, T. S. (2020). Isolation, Synthesis, and Biological Activity of Quindoline.[6] CONICET Technical Review.

-

BenchChem. (2025).[1][7] 2,4,6-Trimethylquinoline Technical Data & Synthesis Protocols. BenchChem Application Notes.

- Sarker, S. D., et al. (2006). Natural Products Isolation. Humana Press. (Standard Protocol Reference).

-

Zhang, H., et al. (2023). Marine natural products: A productive source of bioactive quinoline alkaloids. Marine Drugs.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural product isolation--how to get from biological material to pure compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2,4,6-Trimethylquinoline | 2243-89-2 | Benchchem [benchchem.com]

Methodological & Application

"cell-based assays for evaluating 2,2,4-Trimethylquinolin-6-one activity"

Introduction & Biological Context

2,2,4-Trimethylquinolin-6-one (often referred to as Ethoxyquin Quinone or the Quinone Imine derivative depending on protonation state) is the primary oxidation product of Ethoxyquin (EQ) , a synthetic antioxidant widely used in animal feed and food preservation.

While the parent molecule (Ethoxyquin) and its reduced metabolite (6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline , or HTHQ ) exhibit potent antioxidant and neuroprotective properties via Nrf2 activation and Hsp90 modulation , the oxidized quinolin-6-one form represents a critical "safety switch." It acts as an electrophilic Michael acceptor and a redox-active quinone, capable of generating Reactive Oxygen Species (ROS) and depleting cellular glutathione (GSH).

This guide provides a rigorous framework for evaluating the "activity" of this molecule. Depending on your research goal, "activity" is defined in two distinct ways:

-

Toxicological Activity: Assessing safety risks (genotoxicity, cytotoxicity) for regulatory compliance (e.g., EFSA/FDA safety assessments).

-

Pharmacological Activity: Screening for Hsp90 inhibition or Nrf2 induction potential in drug discovery, utilizing the scaffold's privileged structure.

Mechanism of Action: The Redox Switch

Understanding the dual nature of the 2,2,4-trimethylquinoline scaffold is essential for assay design. The molecule oscillates between a protective antioxidant and a toxic pro-oxidant based on its oxidation state.

Figure 1: The metabolic fate and activity profile of the 2,2,4-trimethylquinoline scaffold. The oxidized quinolin-6-one form drives toxicity via ROS and electrophilic attack.

Application Note: Critical Assays & Methodologies

A. Cytotoxicity & Metabolic Viability (The "Go/No-Go" Screen)

Before mechanistic profiling, establish the IC50 values. Quinones often show time-dependent toxicity due to the accumulation of ROS.

-

Preferred Assay: CCK-8 (WST-8) or CellTiter-Glo (ATP) .

-

Why not MTT? Quinones can directly reduce MTT tetrazolium salts in the absence of cells, leading to false positives (background noise). WST-8 is less susceptible to this interference.

-

Key Control: Incubate the compound with the assay reagent without cells to check for abiotic reduction.

B. Oxidative Stress Profiling (The Mechanistic Core)

The defining activity of 2,2,4-trimethylquinolin-6-one is Redox Cycling . The quinone accepts an electron to form a semiquinone radical, which transfers the electron to Oxygen, creating Superoxide (

-

Primary Sensor: DCFDA (H2DCFDA) for general ROS.

-

Specificity: Use MitoSOX Red to distinguish mitochondrial superoxide (often the primary site of quinone toxicity) from cytosolic ROS.

C. Electrophilic Stress (GSH Depletion)

As a Michael acceptor, the molecule covalently binds to the thiol (-SH) group of Glutathione (GSH).

-

Assay: GSH/GSSG-Glo™ or Monochlorobimane (mCB) fluorescence.

-

Interpretation: A drop in total GSH without a proportional rise in GSSG indicates adduct formation (irreversible loss) rather than just oxidation.

Detailed Protocol: Dual ROS/GSH Profiling

This protocol allows simultaneous evaluation of oxidative stress (ROS) and antioxidant defense depletion (GSH) in adherent cells (e.g., HepG2 or SH-SY5Y).

Materials Required

-

Cell Line: HepG2 (Liver model) or SH-SY5Y (Neurotoxicity model).

-

Reagents:

-

2,2,4-Trimethylquinolin-6-one (Stock: 100 mM in DMSO). Note: Prepare fresh; quinones are light-sensitive.

-

H2DCFDA (Invitrogen/Thermo, 10 µM working solution).

-

ThiolTracker™ Violet (Thermo) or Monochlorobimane (for GSH).

-

Positive Control: Menadione (10 µM) or Tert-butyl hydroperoxide (TBHP).

-

Step-by-Step Workflow

Step 1: Cell Seeding

-

Seed cells in black-walled, clear-bottom 96-well plates at 15,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Dye Loading (Pulse-Chase Method) Critique of standard protocols: Co-incubating dye and drug often leads to artifacts. We use a "Pulse-Chase" or "Pre-load" strategy for DCFDA to prevent direct interaction.

-

Wash cells 1x with HBSS (w/o Phenol Red).

-

Add 10 µM H2DCFDA in HBSS.

-

Incubate for 30 minutes at 37°C.

-

Crucial Step: Wash cells 2x with HBSS to remove extracellular dye. (Prevents the quinone from reacting with the dye outside the cell).

Step 3: Compound Treatment

-

Prepare 2x concentration of 2,2,4-Trimethylquinolin-6-one in HBSS (Range: 1 µM – 100 µM).

-

Add 100 µL of compound solution to the wells containing 100 µL HBSS (Final 1x concentration).

-

Immediate Read (T0): Measure fluorescence (Ex/Em: 485/535 nm) to establish baseline.

-

Kinetic Read: Measure every 15 minutes for 2–4 hours. Quinone redox cycling is rapid.

Step 4: GSH Counter-Stain (Endpoint)

-

At the end of the ROS kinetic loop (e.g., 4 hours), aspirate media.

-

Add ThiolTracker™ Violet (20 µM in HBSS).

-

Incubate for 30 minutes at 37°C.

-

Read Fluorescence (Ex/Em: 405/525 nm).

Step 5: Data Analysis

-

ROS Index: Normalize T(end) fluorescence to T(0) and then to the untreated control.

-

GSH Viability Index: Normalize ThiolTracker signal to cell number (using a nuclear stain like Hoechst 33342 if possible) to distinguish GSH depletion from cell death.

Data Interpretation & Troubleshooting

| Observation | Interpretation | Actionable Insight |

| High ROS / Low GSH | Classic Quinone Toxicity. The molecule is redox cycling and depleting defenses via alkylation. | High toxicity risk. Likely genotoxic.[1][2] Limit exposure concentration. |

| Low ROS / High GSH | Antioxidant Response. The cell has upregulated Nrf2, increasing GSH synthesis to neutralize the stress. | Potential therapeutic window (Hormesis). Investigate Nrf2 pathway. |

| No ROS / Cell Death | Non-Oxidative Toxicity. Possible direct inhibition of mitochondrial respiration or Hsp90 inhibition leading to proteotoxic stress. | Run ATP assay and Hsp90 client protein Western Blot. |

| High Background Signal | Assay Interference. Quinone is autoreducing the dye or absorbing light. | Use "Cell-Free" control wells containing only compound + dye. |

Functional Screening: Hsp90 & Nrf2 (Therapeutic Angle)

If your interest is pharmacology rather than toxicology, the 2,2,4-trimethylquinoline scaffold is a "privileged structure" for:

-

Hsp90 Inhibition:

-

Rationale: The scaffold mimics the ATP-binding pocket of Hsp90.

-

Assay: Geldanamycin-competition binding assay or Western Blot for Hsp90 client degradation (e.g., Akt, HER2, Raf-1).

-

Expectation: Effective inhibitors will cause a decrease in client proteins without necessarily causing immediate necrosis.

-

-

Nrf2 Activation:

-

Rationale: Electrophilic attack on Keap1 cysteines releases Nrf2.

-

Assay: ARE-Luciferase Reporter Assay (e.g., in HepG2-ARE cells).

-

Expectation: A dose-dependent increase in Luciferase signal indicates Nrf2 activation. This is the mechanism behind the neuroprotective effects of the reduced form (HTHQ).

-

References

-

EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2015). Safety and efficacy of ethoxyquin (6-ethoxy-1,2-dihydro-2,2,4-trimethylquinoline) for all animal species.[2] EFSA Journal.

-

Błauż, A., et al. (2008). Genotoxicity and DNA damage induced by ethoxyquin and its metabolites in human lymphocytes in vitro. Toxicology in Vitro.

-

Kryl'skii, E. D., et al. (2019).[3][4] Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system.[5] Biochimie.[5]

-

Zhu, J., et al. (2013). Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation.[6] Annals of Neurology.[6]

-

Alina, B., et al. (2012). Metabolism of ethoxyquin in rat: In vitro and in vivo studies. Chemico-Biological Interactions.[1] (Confirming the quinone imine pathway).

Disclaimer: 2,2,4-Trimethylquinolin-6-one is a potent electrophile. All handling should be performed in a fume hood with appropriate PPE. This guide is for research purposes only.

Sources

- 1. Ethoxyquin | C14H19NO | CID 3293 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethoxyquin: EFSA safety assessment inconclusive | EFSA [efsa.europa.eu]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Ethoxyquin prevents chemotherapy-induced neurotoxicity via Hsp90 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: 2,2,4-Trimethylquinolin-6-one as a Reactive Intermediate

This guide details the technical application of 2,2,4-Trimethylquinolin-6-one (TMQ-6-one), a specialized quinone-imine intermediate.[1] While often encountered as an oxidative transformation product of the antioxidant Ethoxyquin, its electrophilic "enone" core makes it a high-value scaffold for synthesizing neuroprotective tetrahydroquinolines (like HTHQ) and functionalized heterocyclic dyes.

Executive Summary

2,2,4-Trimethylquinolin-6-one (CAS: 4071-18-5) is a conjugated quinone-imine derivative characterized by an electrophilic

Primary Utility:

-

Precursor to HTHQ: It serves as the direct oxidative gateway to 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) , a potent lipophilic antioxidant currently investigated for Parkinson’s disease therapy.[1]

-

Electrophilic Functionalization: The C5 and C7 positions are susceptible to 1,4-Michael addition, allowing for the synthesis of complex alkaloid mimics and covalent adducts (relevant for toxicity studies and drug conjugation).

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 2,2,4-Trimethylquinolin-6(1H)-one (often referred to as the quinone imine form) |

| CAS Number | 4071-18-5 |

| Molecular Formula | C₁₂H₁₃NO |

| Molecular Weight | 187.24 g/mol |

| Appearance | Dark orange to reddish-brown crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, Chloroform; Insoluble in water |

| Reactivity Profile | High Electrophilicity: Acts as a Michael acceptor at C5/C7 positions.Redox Active: Easily reduced to the hydroquinone/aminophenol state.[1] |

Synthetic Pathways & Logic

The utility of TMQ-6-one lies in its position within the redox cycle of quinoline antioxidants.[1] It acts as the "oxidized switch" that can be chemically manipulated to yield stable, bioactive tetrahydroquinolines.

Pathway Diagram: The TMQ Redox Cycle

The following diagram illustrates the central role of TMQ-6-one in converting industrial antioxidants (Ethoxyquin) into pharmaceutical candidates (HTHQ).[1]

Caption: Logical flow for synthesizing pharmaceutical scaffolds from Ethoxyquin via the TMQ-6-one intermediate.

Detailed Experimental Protocols

Protocol A: Isolation/Synthesis of TMQ-6-one

Objective: To generate the reactive quinone-imine intermediate from the commercially available Ethoxyquin or 6-OH-TMQ.[1]

Reagents:

-

6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline (Ethoxyquin)[1][2]

-

Hydrobromic acid (48% aq)[1]

-

Ferric Chloride (FeCl₃) or Silver Oxide (Ag₂O)[1]

-

Dichloromethane (DCM)[1]

Methodology:

-

Dealkylation: Dissolve Ethoxyquin (10 mmol) in glacial acetic acid (20 mL). Add 48% HBr (50 mmol) dropwise. Reflux for 4 hours to cleave the ethyl ether.

-

Neutralization: Cool to RT and neutralize with NaHCO₃. Extract with Ethyl Acetate to obtain the crude 6-hydroxy-dihydroquinoline (6-OH-TMQ).[1]

-

Oxidation (Critical Step): Dissolve the crude 6-OH-TMQ in DCM. Add Ag₂O (2 eq) or FeCl₃ (2 eq) at 0°C. Stir vigorously for 30 minutes. The solution will turn deep red/orange, indicating the formation of the quinone imine (TMQ-6-one) .[1]

-

Purification: Filter through a celite pad to remove metal salts.[1] Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc 4:1) to isolate the orange solid.

Quality Check:

-

1H NMR (CDCl3): Look for the disappearance of the ethoxy signals and the downfield shift of aromatic protons due to the quinone carbonyl.

Protocol B: Synthesis of HTHQ (Neuroprotective Application)

Objective: Reduction of the TMQ-6-one intermediate to 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ).[1] This protocol converts the intermediate into a stable drug candidate.

Context: HTHQ has demonstrated efficacy in reducing oxidative stress and NF-κB-mediated inflammation in Parkinson's models [1, 2].[1][3]

Reagents:

-

Purified TMQ-6-one (from Protocol A)

-

Sodium Borohydride (NaBH₄)[1]

-

Ethanol (Absolute)[1]

-

Argon atmosphere[1]

Step-by-Step:

-

Dissolution: Dissolve TMQ-6-one (1.87 g, 10 mmol) in absolute ethanol (50 mL) under an Argon blanket.

-

Reduction: Cool the solution to 0°C. Slowly add NaBH₄ (0.76 g, 20 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The deep orange color should fade to a pale yellow or colorless solution.

-

Quenching: Add saturated NH₄Cl solution (10 mL) carefully to quench excess hydride.

-

Isolation: Evaporate ethanol under reduced pressure. Resuspend residue in water and extract with DCM (3 x 50 mL).

-

Crystallization: Recrystallize the product from Benzene/Petroleum Ether to yield HTHQ as white/off-white needles.

Expected Yield: 75-85% Validation: Melting point 114–115°C. Mass Spec (ESI+) m/z = 192 [M+H]+.[1]

Protocol C: Michael Addition Functionalization

Objective: Use TMQ-6-one as a scaffold for covalent attachment of thiols (simulating protein binding or creating sulfur-containing derivatives).[1]

Methodology:

-

Dissolve TMQ-6-one (1 eq) in Methanol.

-

Add the nucleophile (e.g., N-acetylcysteine or a thiol-alkane) (1.2 eq).[1]

-

Add catalytic Triethylamine (0.1 eq).[1]

-

Stir at RT for 6 hours.

-

The nucleophile will attack the C5 position (conjugate addition). Isolate via precipitation or chromatography.[1]

Troubleshooting & Safety

| Issue | Probable Cause | Corrective Action |

| Low Yield in Protocol A | Incomplete oxidation or over-oxidation to polymer.[1] | Control temperature strictly at 0°C during oxidant addition.[1] Use Ag₂O for milder conditions.[1] |

| Product is Oily/Sticky | Polymerization of the quinone imine. | Store TMQ-6-one at -20°C under Argon. Use immediately after synthesis. |

| Color Persistence in Protocol B | Incomplete reduction. | Add fresh NaBH₄ and extend reaction time. Ensure Ethanol is dry.[1] |

Safety Warning: TMQ-6-one is a suspected genotoxin (related to Ethoxyquin metabolites).[1] Handle in a fume hood with double nitrile gloves.[1] Avoid inhalation of dusts.

References

-

HTHQ in Parkinson's Research: Title: 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease.[1][3] Source: MDPI / PubMed Central URL:[1][Link]

-

Hepatoprotective Properties: Title: 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury.[1][2][4] Source: MDPI URL:[Link][1][5]

-

Chemical Identity & Toxicology: Title: Safety and efficacy of a feed additive consisting of ethoxyquin... (EFSA Opinion).[1] Source: EFSA Journal / Wiley URL:[1][Link][1]

-

Michael Addition Mechanisms: Title: Conjugated 1,8 and 1,6 Addition of Bis-Trimethylsilylketene Acetal to Activated p-Quinone Methides. Source: PubMed Central URL:[1][Link]

Sources

- 1. 6,6'-Methylenebis(1,2-dihydro-2,2,4-trimethylquinoline) | C25H30N2 | CID 99342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline Demonstrates Anti-Inflammatory Properties and Reduces Oxidative Stress in Acetaminophen-Induced Liver Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. RU2609028C1 - Method of producing 2, 2, 4-trimethyl-1, 2-dihydroquinoline - Google Patents [patents.google.com]

"protocols for assessing the neuroprotective effects of quinoline derivatives"

An Application Guide for Researchers and Drug Development Professionals

Protocols for Assessing the Neuroprotective Effects of Quinoline Derivatives

Authored by: Gemini, Senior Application Scientist

Introduction: The Therapeutic Promise of Quinoline Scaffolds in Neurodegeneration

The quinoline scaffold, a bicyclic heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.[1][2] In the realm of neurodegenerative diseases like Alzheimer's and Parkinson's, quinoline derivatives have emerged as particularly promising candidates.[3][4] Their therapeutic potential often stems from their nature as multi-target-directed ligands (MTDLs), allowing them to concurrently address several pathological cascades involved in neuronal cell death, such as oxidative stress, mitochondrial dysfunction, neuroinflammation, and apoptosis.[2][5][6]

Many neurodegenerative disorders share common pathological features, including the misfolding and aggregation of proteins, mitochondrial impairment, and elevated oxidative stress, which collectively trigger programmed cell death pathways.[7][8] Quinoline derivatives have been designed and shown to counteract these processes through various mechanisms, including acting as potent antioxidants, chelating redox-active metal ions, and inhibiting key enzymes like acetylcholinesterase (AChE) or monoamine oxidase B (MAO-B).[1][9] This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of the neuroprotective effects of novel quinoline derivatives, progressing from initial in vitro screening to mechanistic validation and considerations for in vivo models.

A Tiered Strategy for Assessing Neuroprotection

A robust assessment of a compound's neuroprotective potential requires a multi-step, hierarchical approach. This strategy ensures that promising candidates are efficiently identified while minimizing the use of complex, resource-intensive models for compounds that are either toxic or ineffective. The workflow begins with broad screening for cytotoxicity and general neuroprotection, followed by more focused assays to elucidate the specific mechanisms of action.

Caption: A tiered experimental workflow for evaluating quinoline derivatives.

Part 1: Foundational In Vitro Screening

The initial phase aims to answer two fundamental questions: 1) Is the compound toxic to neuronal cells on its own? 2) Can it protect neuronal cells from a relevant neurotoxic insult? The human neuroblastoma SH-SY5Y cell line is a commonly used and reliable model for this purpose, as it can be differentiated into a more mature neuronal phenotype and is susceptible to various toxins that mimic neurodegenerative pathology.[10][11]

Protocol: Determining Cytotoxicity using the MTT Assay